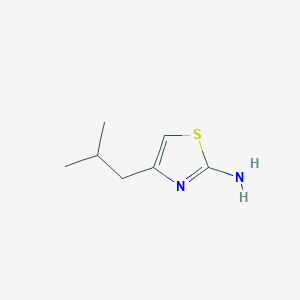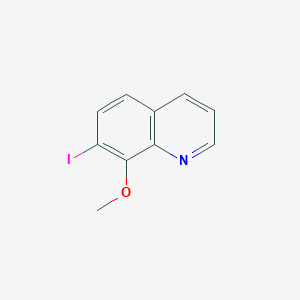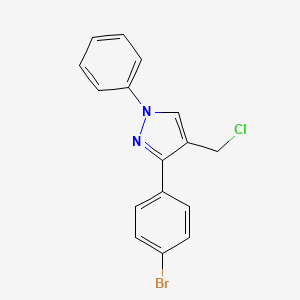
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole
Overview
Description
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the group of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Fluorescence and Spectral Characterization
Pyrazoline derivatives, including compounds similar to 3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole, have been synthesized and characterized for their spectral properties. These compounds exhibit fluorescence emissions, notably in the blue region of the visible spectrum, when studied through UV-Vis and emission spectroscopy. Such properties are essential for applications in fluorescence-based techniques in scientific research (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Crystal Structure and Synthesis
Research on pyrazole compounds has included the synthesis and crystal structure analysis of various derivatives. The structural details obtained through X-ray crystallography provide insights into the molecular geometry and potential applications in material science and molecular engineering (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Hydrogen and Halogen Bond Interactions
Understanding the interplay of hydrogen and halogen bonds in NH-pyrazoles, such as those with bromophenyl substituents, is crucial in the context of molecular chemistry. These interactions influence the behavior of these compounds in both solution and solid states, impacting their potential use in various chemical applications (García et al., 2010).
Nonlinear Optical Materials
Certain pyrazole derivatives have been identified as potential candidates for optical limiting applications due to their nonlinear optical properties. These properties are studied using techniques like the open-aperture z-scan technique, which is significant in the development of advanced optical materials (Chandrakantha et al., 2013).
Tautomerism and Chemical Shifts
Studies on the tautomerism of 4-bromo-1H-pyrazoles contribute to a deeper understanding of molecular dynamics and structural variations. This knowledge is crucial in fields like pharmaceutical chemistry and material science, where molecular stability and reactivity are key (Trofimenko et al., 2007).
Cytotoxic Activity Against Tumor Cells
Some 1,3,4-trisubstituted pyrazole derivatives exhibit significant cytotoxic activity against various human cancer cell lines. This makes them valuable in the search for new anticancer agents. Understanding the molecular structure and activity relationships of these compounds is vital in drug discovery and development (Srour et al., 2018).
properties
IUPAC Name |
3-(4-bromophenyl)-4-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGIDTFWNOEHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368059 | |
| Record name | T0503-6723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-(chloromethyl)-1-phenyl-1H-pyrazole | |
CAS RN |
372107-20-5 | |
| Record name | T0503-6723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



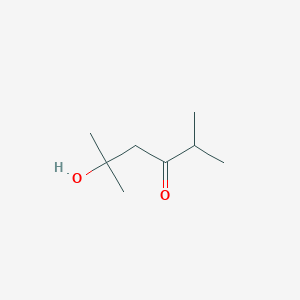
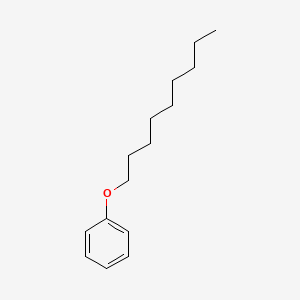
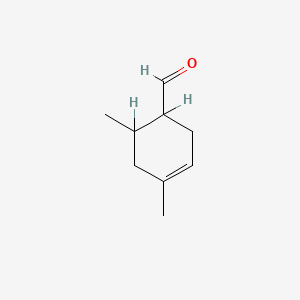

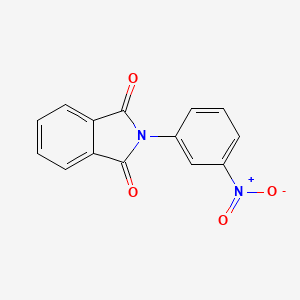


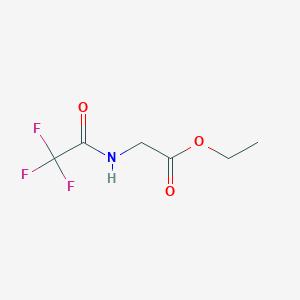

![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
